4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid
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Overview
Description
4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}but-2-ynoic acid is a complex organic compound featuring an azetidine ring, a butynoic acid moiety, and an allyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}but-2-ynoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the butynoic acid moiety and the allyloxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}but-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and butynoic acid analogs. Examples are:
- 2-{1-[(prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid
- 4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}butanoic acid
Uniqueness
4-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}but-2-ynoic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(1-prop-2-enoxycarbonylazetidin-3-yl)but-2-ynoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-6-16-11(15)12-7-9(8-12)4-3-5-10(13)14/h2,9H,1,4,6-8H2,(H,13,14) |
InChI Key |
RWNYXCUWKWRDNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC(C1)CC#CC(=O)O |
Origin of Product |
United States |
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